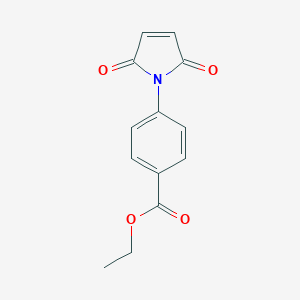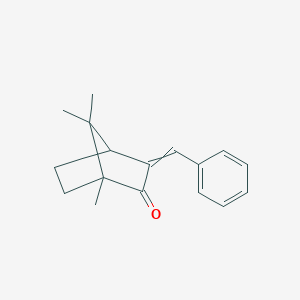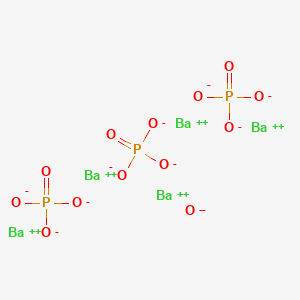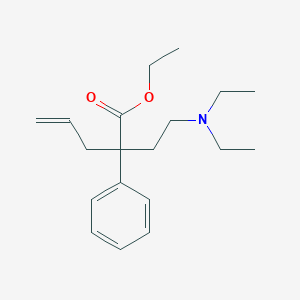
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophiles to form new compounds. This reaction can result in the formation of new compounds with potential applications in various fields.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester have not been extensively studied. However, it is believed that this compound can interact with various biological systems and can potentially have therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester in lab experiments is its high yield and purity. This compound can be synthesized with a high degree of precision and can be used as a building block for the synthesis of other compounds. However, one of the limitations of using this compound is its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for the research on 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester. One of the most significant directions is the study of its potential applications in medicinal chemistry. This compound can be used as a building block for the synthesis of various compounds with potential therapeutic effects. Another direction is the study of its potential applications in materials science. This compound can be used as a building block for the synthesis of various materials with unique properties. Finally, the study of the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields of scientific research.
Métodos De Síntesis
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester can be synthesized through different methods. One of the most common methods is the reaction of 2-(2-(diethylamino)ethyl)phenol with ethyl 4-pentenoate in the presence of a catalyst. This reaction results in the formation of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester with a high yield and purity.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various other compounds with potential applications in medicinal chemistry, materials science, and other fields.
Propiedades
Número CAS |
14557-50-7 |
|---|---|
Nombre del producto |
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester |
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-(diethylamino)ethyl]-2-phenylpent-4-enoate |
InChI |
InChI=1S/C19H29NO2/c1-5-14-19(18(21)22-8-4,15-16-20(6-2)7-3)17-12-10-9-11-13-17/h5,9-13H,1,6-8,14-16H2,2-4H3 |
Clave InChI |
QSZYQIVLOSDTSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
SMILES canónico |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



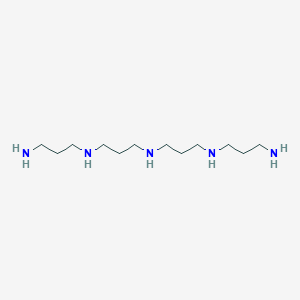
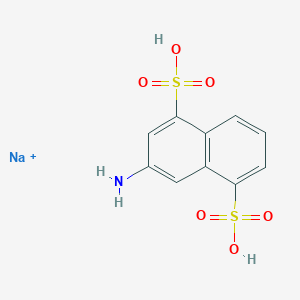

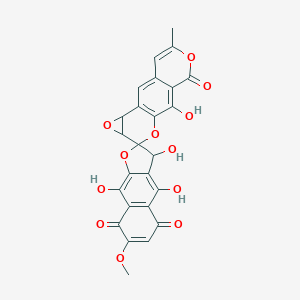
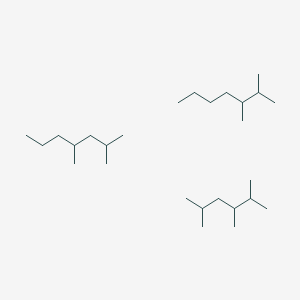

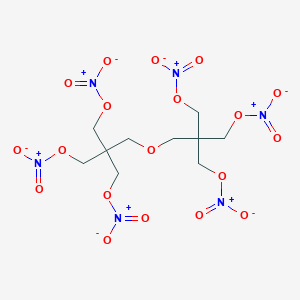
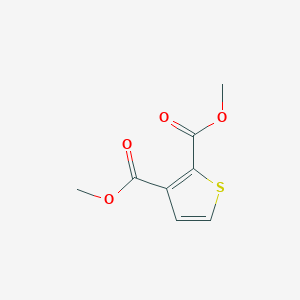
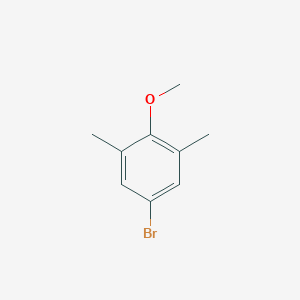
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
